Cas no 2413896-75-8 (tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate)

tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate
- EN300-26666388
- 2413896-75-8
-
- インチ: 1S/C11H13BrClNO2S/c1-11(2,3)16-10(15)14-8-7(13)5-4-6(12)9(8)17/h4-5,17H,1-3H3,(H,14,15)
- InChIKey: ZHYYUXHMNAQNDB-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1S)NC(=O)OC(C)(C)C)Cl
計算された属性
- せいみつぶんしりょう: 336.95389g/mol
- どういたいしつりょう: 336.95389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 39.3Ų
tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26666388-2.5g |
tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate |
2413896-75-8 | 95.0% | 2.5g |
$1791.0 | 2025-03-20 | |
Enamine | EN300-26666388-5.0g |
tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate |
2413896-75-8 | 95.0% | 5.0g |
$2650.0 | 2025-03-20 | |
Enamine | EN300-26666388-1.0g |
tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate |
2413896-75-8 | 95.0% | 1.0g |
$914.0 | 2025-03-20 | |
Enamine | EN300-26666388-5g |
tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate |
2413896-75-8 | 5g |
$2650.0 | 2023-09-12 | ||
Enamine | EN300-26666388-10g |
tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate |
2413896-75-8 | 10g |
$3929.0 | 2023-09-12 | ||
Enamine | EN300-26666388-1g |
tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate |
2413896-75-8 | 1g |
$914.0 | 2023-09-12 | ||
Enamine | EN300-26666388-0.05g |
tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate |
2413896-75-8 | 95.0% | 0.05g |
$768.0 | 2025-03-20 | |
Enamine | EN300-26666388-10.0g |
tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate |
2413896-75-8 | 95.0% | 10.0g |
$3929.0 | 2025-03-20 | |
Enamine | EN300-26666388-0.5g |
tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate |
2413896-75-8 | 95.0% | 0.5g |
$877.0 | 2025-03-20 | |
Enamine | EN300-26666388-0.25g |
tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate |
2413896-75-8 | 95.0% | 0.25g |
$840.0 | 2025-03-20 |
tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamateに関する追加情報
Introduction to tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate (CAS No. 2413896-75-8)
Tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate, identified by its Chemical Abstracts Service (CAS) number 2413896-75-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its aromatic ring substituted with bromine, chlorine, and sulfur atoms, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The structure of tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate is characterized by a phenyl ring that is halogenated at the 3-position and 6-position and bears a sulfanyl group at the 2-position. The carbamate functional group is attached to a tert-butyl group, which provides steric hindrance and influences the molecule's solubility and metabolic stability. This combination of substituents makes the compound an interesting candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in developing novel carbamate-based compounds due to their potential as pharmacological agents. The presence of bromine and chlorine atoms in the aromatic ring enhances the electrophilicity of the molecule, making it susceptible to various chemical transformations that can be exploited in synthetic pathways. Additionally, the sulfanyl group introduces polarity to the molecule, which can affect its interactions with biological targets.
One of the most compelling aspects of tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate is its potential application in the synthesis of biologically active molecules. Researchers have been exploring its use as a precursor in the development of new drugs targeting various diseases. For instance, carbamates have shown promise in inhibiting enzymes involved in inflammatory pathways, making them relevant in the treatment of conditions such as arthritis and autoimmune disorders.
Recent studies have highlighted the importance of structural diversity in drug discovery, and compounds like tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate play a crucial role in this regard. The unique combination of substituents on the phenyl ring provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific biological activities. This flexibility has led to several innovative synthetic strategies being developed to optimize the yield and purity of this compound.
The pharmaceutical industry has been particularly interested in carbamates due to their favorable pharmacokinetic profiles. The tert-butyl group enhances metabolic stability, reducing the likelihood of rapid degradation in vivo. This property is crucial for ensuring that a drug remains active long enough to exert its therapeutic effect. Furthermore, the presence of halogen atoms can improve binding affinity to biological targets, leading to more potent and selective drug candidates.
Advances in computational chemistry have also contributed to the study of tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental design and help identify optimal modifications to enhance its efficacy. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process significantly.
Another area where this compound has shown promise is in materials science. The unique structural features of carbamates make them suitable for developing novel polymers and coatings with enhanced properties. For example, derivatives of tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate have been explored as additives that improve thermal stability and mechanical strength in plastics.
The synthesis of tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated aromatic compounds followed by carbamate formation. The use of advanced catalytic systems has improved the efficiency of these reactions, making it possible to produce larger quantities of this compound for research purposes.
In conclusion, tert-butyl N-(3-bromo-6-chloro-2-sulfanylphenyl)carbamate (CAS No. 2413896-75-8) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in addressing complex challenges in medicine and technology.
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